(1S,4R)-3-chlorobicyclo[2.2.1]heptan-2-one
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Overview
Description
(1S,4R)-3-chlorobicyclo[2.2.1]heptan-2-one: is a chemical compound with the molecular formula C7H9ClO . It is a derivative of norbornanone, characterized by the presence of a chlorine atom at the third position of the bicyclic structure. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of Norbornene: One common method involves the hydration of norbornene to form 2-norbornanol, followed by chlorination to yield 3-chloro-2-norbornanone.
Oxidation of 3-Chloronorbornene: Another method involves the oxidation of 3-chloronorbornene using oxidizing agents such as chromium trioxide or potassium permanganate to produce 3-chloro-2-norbornanone.
Industrial Production Methods: Industrial production of 3-chloro-2-norbornanone often employs large-scale hydration and chlorination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of sublimation inhibitors during the process helps in achieving higher yields by preventing the sublimation of intermediates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-norbornanone can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, amines, thionyl chloride.
Major Products Formed:
Oxidation: Various oxidized derivatives of 3-chloro-2-norbornanone.
Reduction: 3-Chloro-2-norbornanol.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Chloro-2-norbornanone is widely used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, 3-chloro-2-norbornanone is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of enzyme inhibition .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, 3-chloro-2-norbornanone is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 3-chloro-2-norbornanone involves its interaction with various molecular targets, such as enzymes and receptors. The chlorine atom at the third position of the norbornanone ring enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .
Comparison with Similar Compounds
2-Norbornanone: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
3-Bromo-2-norbornanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
3-Iodo-2-norbornanone: Contains an iodine atom, which significantly alters its chemical properties compared to 3-chloro-2-norbornanone.
Uniqueness: 3-Chloro-2-norbornanone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(1S,4R)-3-chlorobicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKEKMZLKKQOP-XSYQQOMZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C(C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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